molecular formula C8H15NO2 B114918 Tert-butyl Azetidine-1-carboxylate CAS No. 147621-21-4

Tert-butyl Azetidine-1-carboxylate

Cat. No. B114918
M. Wt: 157.21 g/mol
InChI Key: QUERMGFVJPRMJL-UHFFFAOYSA-N
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Description

Tert-butyl Azetidine-1-carboxylate is a chemical compound with the molecular formula C9H17NO3 . It is also known as tert-butyl 3- (hydroxymethyl)-1-azetidinecarboxylate .


Synthesis Analysis

The synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .


Molecular Structure Analysis

The molecular structure of Tert-butyl Azetidine-1-carboxylate includes a four-membered azetidine ring with a tert-butyl group and a carboxylate group attached . The molecular weight of the compound is 201.263 Da .


Chemical Reactions Analysis

Azetidines are known to undergo various chemical reactions. For instance, they can undergo anionic-ring-opening polymerizations to form polysulfonyllaziridines . They can also be functionalized via enolization at the 3-position in the presence of LDA .


Physical And Chemical Properties Analysis

Tert-butyl Azetidine-1-carboxylate is a solid substance with a density of 1.1±0.1 g/cm3 . It has a boiling point of 287.4±13.0 °C at 760 mmHg . The compound has 4 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Synthesis of Enantiopure Azetidine-2-carboxylic Acids

Tert-butyl azetidine-1-carboxylate plays a crucial role in the synthesis of enantiopure azetidine-2-carboxylic acids with various heteroatomic side chains. These compounds serve as tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

Synthesis of Bifunctional Compounds

It is also used in synthesizing tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound providing access to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Generation of Azetidine-3-carboxylic Acid Derivatives

Protected 3-haloazetidines, derived from tert-butyl azetidine-1-carboxylate, are used as building blocks in medicinal chemistry for synthesizing high-value azetidine-3-carboxylic acid derivatives (Ji et al., 2018).

Diastereoselective α-Alkylation

Tert-butyl azetidine-1-carboxylate is instrumental in the base-promoted diastereoselective α-alkylation of N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid esters, leading to optically active α-substituted azetidine-2-carboxylic acid esters (Tayama et al., 2018).

Synthesis of Masked Dipoles

The compound is used in creating silylmethyl-substituted aziridine and azetidine, which act as masked 1,3- and 1,4-dipoles for cycloaddition reactions. These are pivotal in synthesizing products derived from substituted aziridine (Yadav & Sriramurthy, 2005).

Synthesis of Novel Ligands

It is also used in the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, potentially a novel ligand for nicotinic receptors (Karimi & Långström, 2002).

Mild Deprotection Reagent

Tert-butyl azetidine-1-carboxylate is effective in the deprotection of tert-butyl carbamates, esters, and ethers using aqueous phosphoric acid, a mild and selective reaction condition (Li et al., 2006).

Synthesis of Pharmaceutical Intermediates

It's used in synthesizing 1-(tert-butyl)-3-amioazetidine, a pharmaceutical intermediate, offering insights into experimental operability, security, and yield (Yang, 2010).

Synthesis of Dipeptide 4-Nitroanilides

Tert-butyl azetidine-1-carboxylate is involved in preparing dipeptide 4-nitroanilides containing non-proteinogenic amino acids, significant for extending to corresponding dipeptides (Schutkowski et al., 2009).

Structural Studies in Anticancer Research

Its derivatives, like 1-bromoacetyl-3,3-dinitroazetidine, are investigated as potential anticancer agents, with structural studies aiding in understanding their biological activity (Deschamps et al., 2013).

Safety And Hazards

Tert-butyl Azetidine-1-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, serious eye irritation, and skin irritation. It is harmful if swallowed .

properties

IUPAC Name

tert-butyl azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)9-5-4-6-9/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUERMGFVJPRMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101302210
Record name 1-(tert-Butoxycarbonyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101302210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl Azetidine-1-carboxylate

CAS RN

147621-21-4
Record name 1-(tert-Butoxycarbonyl)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147621-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butoxycarbonyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101302210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azetidinecarboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
KE Jackson, CL Mortimer, B Odell… - The Journal of …, 2015 - ACS Publications
1 H NMR and computational analyses provide insight into the regiodivergent (α- and α′-) lithiation–electrophile trapping of N-thiopivaloyl- and N-(tert-butoxythiocarbonyl)-α-…
Number of citations: 23 pubs.acs.org
A Heydari, S Khaksar, M Tajbakhsh - Synthesis, 2008 - thieme-connect.com
… tert -Butyl Azetidine-1-carboxylate (3j) …
Number of citations: 67 www.thieme-connect.com
JM Alvarado - 2021 - search.proquest.com
… Tert-butyl azetidine-1-carboxylate was prepared according to a previously reported literature procedure on a 17.0 mmol scale. After workup the mixture was purified by automated …
Number of citations: 2 search.proquest.com
L Candish, KD Collins, GC Cook, JJ Douglas… - Chemical …, 2021 - ACS Publications
In the pursuit of new pharmaceuticals and agrochemicals, chemists in the life science industry require access to mild and robust synthetic methodologies to systematically modify …
Number of citations: 159 pubs.acs.org

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